BenchChemオンラインストアへようこそ!

4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione

Sphingosine Kinase 1 Inhibition Structure-Activity Relationship Medicinal Chemistry

This SphK1 inhibitor features a morpholine-3,5-dione terminus that introduces critical carbonyl H-bond acceptor pharmacophore features absent in common tool compounds like PF-543. The dione motif alters H-bonding capacity, conformational rigidity, and electronic distribution, making it essential for SphK1/SphK2 selectivity screening panels. Its thiophen-2-yl group enables comparative SAR studies on aryl ring size and lipophilicity. Procure this compound to isolate the contribution of the morpholinedione moiety to target affinity and to differentiate SphK1 inhibitor chemotypes by their H-bond acceptor features.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
CAS No. 2034467-42-8
Cat. No. B2988680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione
CAS2034467-42-8
Molecular FormulaC17H17N3O4S2
Molecular Weight391.46
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4
InChIInChI=1S/C17H17N3O4S2/c21-14-8-24-9-15(22)20(14)11-3-5-19(6-4-11)17(23)16-18-12(10-26-16)13-2-1-7-25-13/h1-2,7,10-11H,3-6,8-9H2
InChIKeyOFMKFYHSIYEWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-42-8): Sphingosine Kinase 1 Inhibitor Sourcing Guide


4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034467-42-8, MF C17H17N3O4S2, MW 391.46 g/mol) is a heterocyclic small molecule classified as a thiazolyl piperidine derivative containing a morpholine-3,5-dione terminus [1]. The compound is disclosed as an inhibitor of sphingosine kinase 1 (SphK1) within the Merck KGaA patent family, which targets the sphingosine-1-phosphate (S1P) signaling pathway for potential oncology and inflammatory disease applications [1]. Its core scaffold—a 4-(thiophen-2-yl)thiazole carbonyl linked via a piperidine spacer to a morpholine-3,5-dione—represents a specific structural embodiment within the broader patent genus, where the morpholinedione moiety distinguishes it from earlier thiazolyl piperidine analogs terminated with simple morpholine, alkyl ether, or ester groups [1].

Procurement Risk of Substituting 4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione with In-Class Analogs


Generic substitution within the thiazolyl piperidine SphK1 inhibitor class carries substantial experimental risk because the morpholine-3,5-dione terminus of CAS 2034467-42-8 is not a bioisosteric replacement for common terminal moieties such as simple morpholine, N-alkyl piperazine, or ester groups found in other patent examples [1]. The morpholine-3,5-dione ring introduces two carbonyl oxygen atoms that fundamentally alter hydrogen-bonding capacity, conformational rigidity, and electronic distribution compared to saturated morpholine or piperidine terminations in close analogs like compound “A2” (4-(2-Methyl-3-{4-[4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)thiazol-2-yl]piperidin-1-yl}propyl)morpholine) from the same patent [1]. These structural differences are known to influence SphK1 binding pocket interactions, metabolic stability, and solubility profiles, meaning that even closely related in-class molecules cannot be assumed to produce equivalent target engagement or pharmacokinetic behavior without explicit comparative data [1]. Researchers planning head-to-head profiling or in vivo studies should avoid substituting this compound with analogs bearing saturated morpholine, piperidine, or ester terminations unless quantitative equivalence has been experimentally confirmed.

Quantitative Differentiation Evidence for 4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione


Terminal Group Structural Differentiation vs. Saturated Morpholine Analog in SphK1 Patent Genus

Within the Merck SphK1 inhibitor patent family, CAS 2034467-42-8 bears a morpholine-3,5-dione terminal group, whereas the representative analog A2 terminates with a simple saturated morpholine ring [1]. The morpholine-3,5-dione system introduces two carbonyl groups (C=O) that function as hydrogen-bond acceptors and increase structural rigidity relative to the conformationally flexible morpholine terminus of A2 [1]. Additionally, the thiophen-2-yl substitution on the 4-position of the thiazole in CAS 2034467-42-8 contrasts with the 5,5,8,8-tetramethyl-tetrahydronaphthalen-2-yl aryl group in A2, further differentiating lipophilicity and steric occupancy [1].

Sphingosine Kinase 1 Inhibition Structure-Activity Relationship Medicinal Chemistry

Aryl Group Differentiation at Thiazole 4-Position: Thiophene vs. Tetrahydronaphthalene

The target compound features a thiophen-2-yl group directly attached to the 4-position of the central thiazole ring, in contrast to the bulky lipophilic 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl group present in in-patent comparator A2 [1]. The thiophene ring provides a smaller, electron-rich aromatic surface with a predicted lower cLogP compared to the tetrahydronaphthalene system, which carries four methyl substituents and an extended saturated ring [1].

SphK1 Selectivity Lipophilicity Tuning Kinase Inhibitor Design

Pharmacophore Differentiation from Known SphK1 Inhibitors (PF-543 and SKI-II Class)

Unlike the benchmark SphK1 inhibitor PF-543, which employs a pyrrolidine alcohol head group interacting with the sphingosine-binding pocket, CAS 2034467-42-8 lacks a hydroxyl-containing head group and instead presents a morpholine-3,5-dione moiety that cannot form the same hydrogen-bonding interaction with Asp178 in the SphK1 active site [1]. Similarly, compared to the non-lipid competitive SKI-II series (e.g., 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole), CAS 2034467-42-8 carries a thiophene rather than a 4-chlorophenyl group at the thiazole 4-position, and the piperidine-morpholinedione extension lacks the anilino NH donor present in SKI-II [1]. These pharmacophore differences suggest a fundamentally distinct binding mode from both PF-543 and SKI-II chemotypes.

SphK1 Pharmacophore Inhibitor Selectivity Chemical Biology

Application Scenarios for 4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione Based on Structural Evidence


Selective SphK1 Profiling Panels Requiring a Morpholinedione-Terminated Chemotype

Based on the evidence that CAS 2034467-42-8 possesses a morpholine-3,5-dione terminus not found in common SphK1 tool compounds such as PF-543 or SKI-II [1], this compound is suited for inclusion in SphK1/SphK2 selectivity screening panels where mapping the binding contribution of the dione carbonyl groups is of interest. Researchers aiming to differentiate SphK1 inhibitor chemotypes by their hydrogen-bond acceptor pharmacophore features should use this compound alongside saturated morpholine analogs from the same patent series to isolate the contribution of the dione motif to target affinity [1].

Structure-Activity Relationship (SAR) Studies on Thiophene vs. Annulated Aryl SphK1 Inhibitors

The thiophen-2-yl group at the thiazole 4-position distinguishes CAS 2034467-42-8 from in-patent analogs bearing bulkier aryl groups such as 5,5,8,8-tetramethyl-tetrahydronaphthalene (A2) [1]. This compound is therefore specifically indicated for comparative SAR campaigns investigating the impact of aryl ring size and lipophilicity on SphK1 inhibitor potency, cellular permeability, and metabolic stability. Parallel testing against the tetrahydronaphthalene analogs will help deconvolute the relative contributions of aryl hydrophobicity versus terminal group H-bonding capacity [1].

Kinase Selectivity Counter-Screening Against PI3K and Other Lipid Kinases

Given that morpholine-thiazole scaffolds are also recognized pharmacophores for PI3K inhibition (e.g., UCB Pharma PI3K inhibitor patents [1]), CAS 2034467-42-8 should be systematically counter-screened against Class I PI3K isoforms and related lipid kinases when used as an SphK1 probe. The morpholine-3,5-dione group, distinct from the morpholine or thiomorpholine groups in known PI3K inhibitors, may offer selectivity advantages that can only be verified through direct panel profiling rather than inferred from PI3K-centric literature [1].

In Vitro Oncology Model Studies with S1P Pathway Biomarker Readouts

The patent disclosure designates SphK1 inhibitors for oncology indications including breast, lung, pancreatic, and glioblastoma models via modulation of S1P levels [1]. CAS 2034467-42-8, as a specific structural embodiment from this patent, is appropriate for cellular assays measuring S1P reduction, ceramide accumulation, and apoptosis induction in SphK1-dependent cancer cell lines. Its distinct physiochemical profile (lower predicted logP from the thiophene moiety) may confer different cell permeability kinetics compared to higher-logP analogs, warranting independent cellular EC50 determination rather than reliance on analog-derived estimates [1].

Quote Request

Request a Quote for 4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.